A Comprehensive Technical Guide to 4-Bromo-2-hydroxy-N-methylbenzamide
A Comprehensive Technical Guide to 4-Bromo-2-hydroxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-hydroxy-N-methylbenzamide is a substituted aromatic amide of significant interest in medicinal chemistry and synthetic organic chemistry. As a derivative of salicylamide, it belongs to a class of compounds known for a wide range of biological activities.[1][2] The strategic placement of a bromine atom, a hydroxyl group, and an N-methylamide moiety on the benzene ring provides a versatile scaffold for the development of novel therapeutic agents and functional molecules. This guide provides an in-depth overview of its chemical properties, a robust synthesis protocol, characterization data, potential applications, and essential safety information.
Compound Identification and Physicochemical Properties
A precise understanding of the fundamental properties of a compound is critical for its successful application in research and development.
| Property | Value | Source |
| CAS Number | 1243287-02-6 | [3] |
| Molecular Formula | C₈H₈BrNO₂ | [4] |
| Molecular Weight | 230.06 g/mol | [3] |
| Appearance | Tan solid | |
| InChI | 1S/C8H8BrNO2/c1-10-8(12)6-3-2-5(9)4-7(6)11/h2-4,11H,1H3,(H,10,12) | [4] |
| InChIKey | JYJYYPNWIDIDDM-UHFFFAOYSA-N | [4] |
| SMILES | CNC(=O)C1=C(C=C(C=C1)Br)O | [4] |
| Predicted XlogP | 3.0 | [4] |
Synthesis of 4-Bromo-2-hydroxy-N-methylbenzamide
The synthesis of 4-Bromo-2-hydroxy-N-methylbenzamide is most effectively achieved through the amide coupling of 4-bromo-2-hydroxybenzoic acid with methylamine. This reaction is a cornerstone of medicinal chemistry, and various coupling reagents can be employed to facilitate the formation of the amide bond.[5] The following protocol describes a reliable method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent, a reagent known for its high efficiency and tolerance of functional groups like hydroxyls.[6]
Proposed Synthetic Pathway
Caption: Proposed synthesis workflow for 4-Bromo-2-hydroxy-N-methylbenzamide.
Detailed Experimental Protocol
Materials:
-
4-Bromo-2-hydroxybenzoic acid
-
Methylamine (2 M solution in THF or water)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-hydroxybenzoic acid (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add HOBt (1.5 eq) and EDCI (1.5 eq) to the solution and stir for 10 minutes at room temperature. The formation of the active ester is crucial for the subsequent reaction.
-
Add DIPEA (2.5 eq) to the reaction mixture, followed by the dropwise addition of a 2M solution of methylamine (3.0 eq).
-
Allow the reaction to stir at room temperature for 16 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-Bromo-2-hydroxy-N-methylbenzamide.
Spectroscopic Characterization
Mass Spectrometry
Predicted mass spectrometry data provides expected m/z values for various adducts, which are invaluable for confirming the molecular weight of the synthesized compound.[4]
| Adduct | Predicted m/z |
| [M+H]⁺ | 229.98113 |
| [M+Na]⁺ | 251.96307 |
| [M-H]⁻ | 227.96657 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, the amide proton, and the hydroxyl proton. The aromatic region will display a characteristic splitting pattern for the three protons on the substituted benzene ring. The N-methyl group will appear as a doublet (if coupled to the amide proton) or a singlet, typically in the range of 2.7-3.0 ppm. The amide and hydroxyl protons will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum should exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the amide will be the most downfield signal, typically in the range of 165-170 ppm. The aromatic carbons will appear in the 110-160 ppm region, with the carbon attached to the bromine and hydroxyl groups showing characteristic shifts. The N-methyl carbon will be the most upfield signal, typically around 26-30 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. Expected characteristic absorption bands include:
-
A broad peak between 3200-3600 cm⁻¹ corresponding to the O-H stretch of the phenolic hydroxyl group.
-
A peak around 3300 cm⁻¹ for the N-H stretch of the secondary amide.
-
A strong absorption band around 1630-1660 cm⁻¹ for the C=O stretch (Amide I band).
-
A peak around 1520-1550 cm⁻¹ for the N-H bend (Amide II band).
-
Absorptions in the 1400-1600 cm⁻¹ region corresponding to C=C stretching in the aromatic ring.
Applications in Drug Discovery and Development
Substituted benzamides, and particularly salicylamides, are privileged scaffolds in medicinal chemistry.[1] While specific biological activities for 4-Bromo-2-hydroxy-N-methylbenzamide are not extensively documented, its structural features suggest several potential applications:
-
Antiviral Agents: Salicylamide derivatives have been investigated as potent inhibitors of the Hepatitis B virus (HBV) by targeting the viral core protein and capsid formation.[1] The specific substitution pattern of 4-Bromo-2-hydroxy-N-methylbenzamide makes it a candidate for screening in antiviral assays.
-
Kinase Inhibitors: The benzamide moiety is a common feature in many kinase inhibitors used in oncology. This compound could serve as a starting point or fragment for the synthesis of more complex molecules targeting specific protein kinases.
-
Antimicrobial and Antifungal Agents: Salicylamide derivatives have a long history of investigation for their antimicrobial and antifungal properties.[2] The presence of the bromine atom may enhance this activity.
Caption: Potential research applications for 4-Bromo-2-hydroxy-N-methylbenzamide.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 4-Bromo-2-hydroxy-N-methylbenzamide is not widely available, data from structurally similar compounds, such as other halogenated benzamides, can provide guidance on safe handling practices.[8][9][10]
Hazard Identification (Inferred)
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[8][11]
-
Skin Irritation: May cause skin irritation.[11]
-
Eye Irritation: May cause serious eye irritation.[11]
-
Respiratory Irritation: May cause respiratory tract irritation.[9]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[10]
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.[10]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[8]
Conclusion
4-Bromo-2-hydroxy-N-methylbenzamide, identified by CAS number 1243287-02-6, is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its synthesis via standard amide coupling protocols is straightforward, and its structure provides a versatile platform for further chemical modification. While detailed biological and spectroscopic data are still emerging, the known properties of related salicylamide derivatives suggest promising avenues for its application in drug discovery, particularly in the development of antiviral and anticancer agents. Adherence to appropriate safety protocols is essential when handling this and related chemical compounds.
References
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PubChem. (n.d.). 4-Bromo-N-methylbenzamide. Retrieved from [Link]
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ResearchGate. (2022). Synthesis, structural, spectral, computational, docking and biological activities of Schiff base (E)-4-bromo-2-hydroxybenzylidene) amino)-N-(pyrimidin-2-yl) benzenesulfonamide from 5-bromosalicylaldehyde and sulfadiazine. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-hydroxybenzamide. Retrieved from [Link]
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PMC. (2025). Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. Retrieved from [Link]
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Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
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MDPI. (2022). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Retrieved from [Link]
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PMC. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]
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